
2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a chemical with the molecular formula C12H17N5O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H17N5O3S . The exact mass of the compound is 311.105194 Da .Physical And Chemical Properties Analysis
The compound has an average mass of 311.360 Da and a monoisotopic mass of 311.105194 Da . Other physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.Scientific Research Applications
Anti-Alzheimer’s and Anti-Parkinsonism
Xanthine and its derivatives have been developed as potential treatments for neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases . The compound , being a xanthine derivative, could potentially have similar applications.
Anti-Cancer
Xanthine derivatives have shown promise in the field of oncology . For instance, some derivatives of xanthine with chalcone moiety were synthesized and studied for anti-proliferative activity in selected human cell lines .
Anti-Asthmatic
Xanthine derivatives have been used in the treatment of respiratory diseases such as asthma . They can act as bronchodilators, helping to open up the airways and make breathing easier.
Anti-Diabetic
There is evidence that xanthine derivatives can have anti-diabetic properties . They may help to regulate blood sugar levels and could potentially be used in the treatment of type 2 diabetes.
Anti-Depressant and Anxiolytic
Xanthine derivatives have been explored for their potential use in treating mental health disorders such as depression and anxiety . They may help to regulate mood and reduce symptoms of these conditions.
Analgesic and Anti-Inflammatory
Xanthine derivatives have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Diuretic
Xanthine derivatives can act as diuretics , increasing urine production and helping the body to eliminate excess fluid. This can be useful in the treatment of conditions such as heart failure and hypertension.
Anti-Epileptic
Xanthine derivatives have been studied for their potential use in the treatment of epilepsy . They may help to reduce the frequency and severity of seizures.
Future Directions
properties
IUPAC Name |
2-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-6(2)4-17-8-9(14-12(17)21-5-7(13)18)16(3)11(20)15-10(8)19/h6H,4-5H2,1-3H3,(H2,13,18)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAWONJJTVWIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

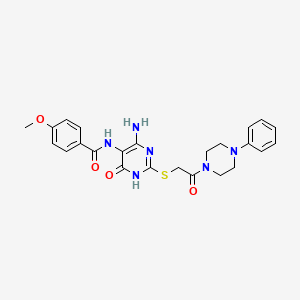
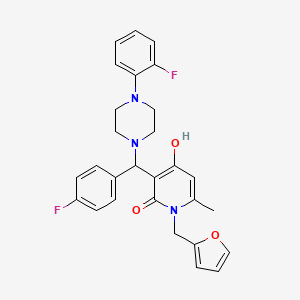
![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
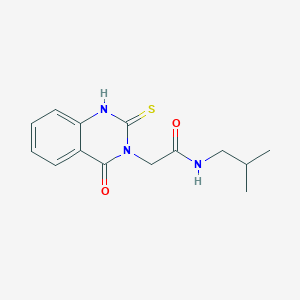
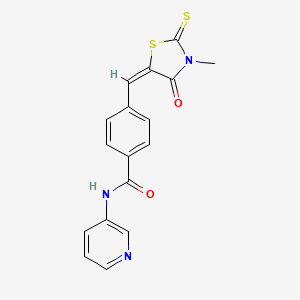
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)
![FC(F)(F)C(F)(F)N=[N+]=[N-]](/img/structure/B2456210.png)
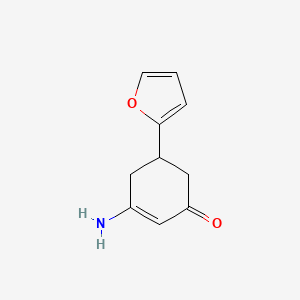
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2456215.png)